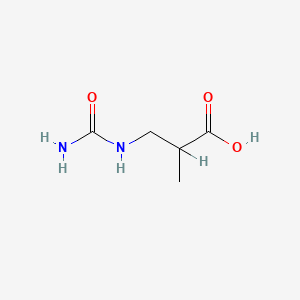

β-Ureidoisobuttersäure

Übersicht

Beschreibung

Beta-ureidoisobutyric acid (BUIB) is a naturally occurring metabolite that has been found to have various biochemical and physiological effects. It is a derivative of isoleucine, an essential amino acid, and has been studied for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Zwischenprodukt im Thymin-Katabolismus

β-Ureidoisobuttersäure ist ein Zwischenprodukt im Katabolismus von Thymin . Thymin ist eine der vier Nukleinbasen in der Nukleinsäure der DNA. Der Katabolismus von Thymin ist ein biologischer Prozess, bei dem Thymin in einfachere Substanzen abgebaut wird.

Forschung zu Antioxidantien

In einer gezielten Metabolomik-Studie über die Auswirkungen der Essigverarbeitung auf die chemischen Veränderungen und die antioxidative Aktivität von Angelica sinensis wurde festgestellt, dass this compound schwache positive Korrelationen aufweist . Dies deutet darauf hin, dass this compound möglicherweise eine Rolle bei antioxidativen Prozessen spielt.

Purin- und Pyrimidinstörungen

This compound wird in der erweiterten Diagnose von Purin- und Pyrimidinstörungen aus dem Urin verwendet . Purin- und Pyrimidinstörungen sind eine vielfältige Gruppe von Störungen mit möglichen schwerwiegenden oder lebensbedrohlichen Symptomen. Sie können mit neurologischen Symptomen, Nierensteinleiden oder Immundefizienz verbunden sein.

Biomarker im LC-MS/MS-Assay

This compound wird als Biomarker im Flüssigchromatographie-Tandem-Massenspektrometrie-Assay (LC-MS/MS) zur Diagnose von Purin- und Pyrimidinstörungen verwendet . Der Assay ermöglicht die gleichzeitige, sensitive und zuverlässige Diagnose einer erweiterten Bandbreite an Purin- und Pyrimidinstörungen.

Forschung zur chemischen Stabilität

Forschungen haben gezeigt, dass saure Bedingungen wichtig für die Stabilität von Dihydrouracil und Dihydrothymin sind, die unter höheren Bedingungen zu β-Ureido-propionsäure und this compound abgebaut worden wären . Dies deutet darauf hin, dass this compound in der Forschung im Zusammenhang mit der chemischen Stabilität eingesetzt werden könnte.

Metabolomik-Forschung

This compound wird in der Metabolomik-Forschung verwendet, einem Bereich, der darauf abzielt, die Gesamtheit der Metaboliten (das Metabolom) in biologischen Proben zu messen. In diesem Zusammenhang kann this compound als wertvoller Biomarker dienen .

Wirkmechanismus

Target of Action

Beta-Ureidoisobutyric acid is primarily involved in the catabolism of thymine . It is an intermediate in this biochemical pathway .

Mode of Action

It is known to be an intermediate in the catabolism of thymine , which suggests that it interacts with enzymes involved in this metabolic pathway.

Biochemical Pathways

Beta-Ureidoisobutyric acid is part of the pyrimidine metabolism pathway, specifically in the breakdown of thymine . The compound is increased in the urine of patients with beta-ureidopropionase deficiency , a genetic disorder that affects pyrimidine metabolism.

Pharmacokinetics

It is known to be present in urine , suggesting that it is excreted from the body through the kidneys. This could have implications for its bioavailability and distribution within the body.

Result of Action

As an intermediate in the catabolism of thymine, Beta-Ureidoisobutyric acid likely contributes to the breakdown and recycling of this nucleotide. Abnormal levels of Beta-Ureidoisobutyric acid can be used to predict a patient’s individual phenotypes of enzyme deficiencies in pyrimidine metabolism when associated with a risk for severe toxicity .

Biochemische Analyse

Biochemical Properties

Beta-Ureidoisobutyric acid is involved in the catabolic pathway of thymine, where it is produced from the breakdown of thymine by the enzyme dihydropyrimidinase. The compound is further degraded by the enzyme beta-ureidopropionase to produce ammonia, carbon dioxide, and beta-alanine . These reactions are essential for the proper metabolism of pyrimidines, and any disruption in these pathways can lead to metabolic disorders.

Cellular Effects

Beta-Ureidoisobutyric acid has been observed to accumulate in the urine of patients with beta-ureidopropionase deficiency, a genetic disorder that affects pyrimidine metabolism . This accumulation can lead to severe toxicity, particularly in response to certain antineoplastic agents like 5-fluorouracil

Molecular Mechanism

At the molecular level, beta-Ureidoisobutyric acid interacts with enzymes involved in pyrimidine catabolism. It is produced by the action of dihydropyrimidinase on thymine and is subsequently broken down by beta-ureidopropionase . These enzymatic reactions are crucial for maintaining the balance of pyrimidine nucleotides in the cell and preventing the accumulation of toxic intermediates.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of beta-Ureidoisobutyric acid have been studied to understand its long-term effects on cellular function. The compound is relatively stable under physiological conditions, but its degradation products can have significant impacts on cellular metabolism . Long-term studies have shown that disruptions in its catabolism can lead to metabolic imbalances and toxicity.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of beta-Ureidoisobutyric acid vary with dosage. At low doses, the compound is metabolized efficiently without adverse effects. At high doses, it can lead to toxicity and metabolic disturbances . These findings highlight the importance of maintaining proper levels of this compound in the body.

Metabolic Pathways

Beta-Ureidoisobutyric acid is a key intermediate in the catabolic pathway of thymine. It is produced from thymine by dihydropyrimidinase and further degraded by beta-ureidopropionase . These reactions are essential for the proper metabolism of pyrimidines and the prevention of toxic intermediate accumulation .

Transport and Distribution

The transport and distribution of beta-Ureidoisobutyric acid within cells and tissues are facilitated by specific transporters and binding proteins. These mechanisms ensure that the compound is efficiently metabolized and does not accumulate to toxic levels

Subcellular Localization

Beta-Ureidoisobutyric acid is localized primarily in the cytoplasm, where it participates in the catabolic pathway of thymine . Its activity and function are influenced by its subcellular localization, as the enzymes involved in its metabolism are also cytoplasmic. This localization ensures efficient degradation and prevents the accumulation of toxic intermediates.

Eigenschaften

IUPAC Name |

3-(carbamoylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHENTZNALBMCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863054 | |

| Record name | Beta-Ureidoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-86-4 | |

| Record name | β-Ureidoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Ureidoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-Ureidoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2905-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beta-Ureidoisobutyric acid impact DNA replication?

A1: beta-Ureidoisobutyric acid (UBA) acts as a significant roadblock for DNA polymerases, the enzymes responsible for DNA replication. [] This means UBA residues within DNA templates hinder the progression of DNA synthesis. Research suggests that while UBA is poorly bypassed by DNA polymerases both in vitro and within cells, the presence of SOS-induction, a bacterial DNA repair mechanism, enhances UBA bypass efficiency. [] This highlights the cellular response to such lesions and the potential for error-prone repair mechanisms to come into play.

Q2: What is the significance of beta-Ureidoisobutyric acid's mutagenicity?

A2: Studies using the Escherichia coli lacI gene have revealed that UBA is a potent premutagenic lesion, showing a significantly higher mutation induction rate compared to abasic sites derived from purines. [] Importantly, these mutations are dependent on the SOS-response, indicating that error-prone DNA polymerases contribute to UBA-induced mutagenesis. [] This finding underscores the importance of understanding the mechanisms by which cells cope with such lesions and the potential implications for genome stability.

Q3: What specific mutations are associated with beta-Ureidoisobutyric acid?

A3: Analysis of UBA-induced mutations reveals a preference for specific base substitutions. A significant proportion (62%) are T to A transversions, highlighting a non-random pattern in the errors introduced during UBA bypass. [] This suggests that the structure of UBA within the DNA template influences the base selectivity of the translesion synthesis DNA polymerases. [] Understanding these biases is crucial for predicting the mutagenic consequences of different DNA lesions.

Q4: How is beta-Ureidoisobutyric acid incorporated into oligonucleotides for research?

A4: Researchers employ a unique method to introduce UBA into oligonucleotides for studying its properties and effects on DNA replication. This involves utilizing calf thymus terminal deoxynucleotidyl transferase, an enzyme capable of incorporating modified nucleotides at the 3' end of DNA strands. [] This allows for the creation of oligonucleotides containing a single, site-specific UBA residue, providing a valuable tool for studying the impact of this lesion on DNA polymerase activity and fidelity. []

Q5: How do researchers detect and quantify beta-Ureidoisobutyric acid in biological samples?

A5: The detection and quantification of UBA, alongside other purine and pyrimidine biomarkers, are crucial for diagnosing specific metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and reliable technique for this purpose. [] This method offers the advantage of simultaneously measuring multiple analytes, including UBA, in urine samples, providing a comprehensive diagnostic tool for these disorders. []

Q6: What is the relationship between beta-Ureidoisobutyric acid and other DNA lesions?

A6: beta-Ureidoisobutyric acid belongs to a larger family of DNA lesions, including its precursor, thymine glycol, and other ring fragmentation products like urea. [, ] These lesions arise from various sources, including oxidative stress and ionizing radiation, and can significantly impact genomic integrity. [] Comparing the mutagenic potential and repair pathways of UBA with these related lesions helps researchers understand the broader landscape of DNA damage and its consequences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(methanesulfonamido)phenyl]acetamide](/img/structure/B1212809.png)

![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)

![1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1212814.png)

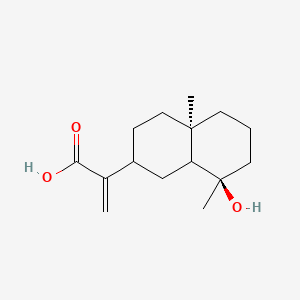

![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)

![3-Nitro-6H-benzo[c]chromen-6-one](/img/structure/B1212822.png)